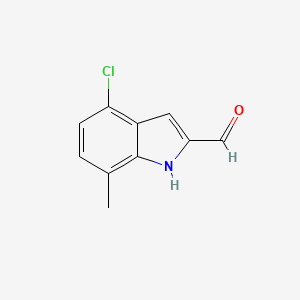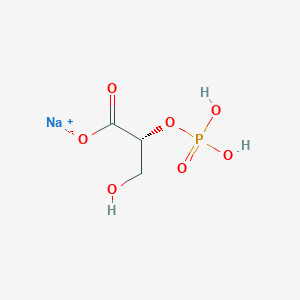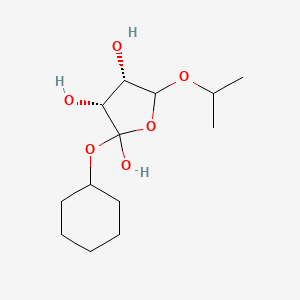
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired stereoisomer with high enantiomeric excess .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles like sodium azide under suitable conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of the compound can yield epoxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol include other stereoisomers and analogs with different substituents. Examples include (3S,4R)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol and (3R,4S)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H24O6 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol |
InChI |
InChI=1S/C13H24O6/c1-8(2)17-12-10(14)11(15)13(16,19-12)18-9-6-4-3-5-7-9/h8-12,14-16H,3-7H2,1-2H3/t10-,11+,12?,13?/m0/s1 |
InChI Key |
NWVAYVOSDCOXGZ-ZFDZMSFRSA-N |
Isomeric SMILES |
CC(C)OC1[C@H]([C@H](C(O1)(O)OC2CCCCC2)O)O |
Canonical SMILES |
CC(C)OC1C(C(C(O1)(O)OC2CCCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)

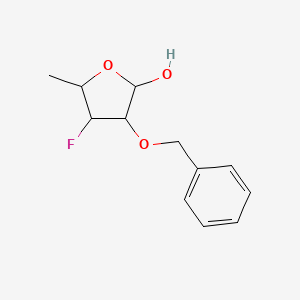



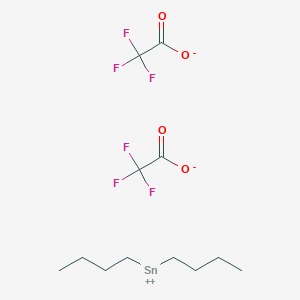
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
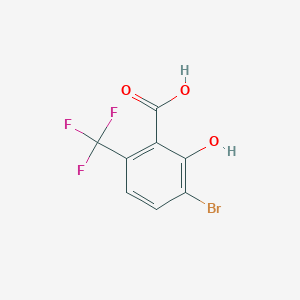
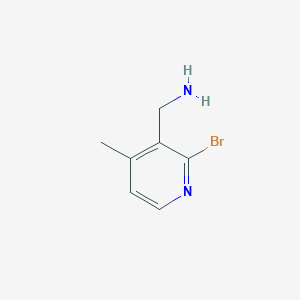
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
